1-Amino-3-methoxyimidazolidin-2-one hydrochloride
Description
1-Amino-3-methoxyimidazolidin-2-one hydrochloride (CAS: 2031258-64-5) is an imidazolidinone derivative with the molecular formula C₄H₁₀ClN₃O₂. The compound features a saturated five-membered imidazolidinone ring substituted with an amino (-NH₂) group at position 1 and a methoxy (-OCH₃) group at position 3. Its hydrochloride salt form enhances stability and solubility in polar solvents.
Properties
IUPAC Name |
1-amino-3-methoxyimidazolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2.ClH/c1-9-7-3-2-6(5)4(7)8;/h2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHTTDUJIEKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1CCN(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 1-amino-3-methoxyimidazolidin-2-one with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield .
Chemical Reactions Analysis
1-Amino-3-methoxyimidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-3-methoxyimidazolidin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Amino-3-methoxyimidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 1-amino-3-methoxyimidazolidin-2-one hydrochloride with structurally related imidazole/imidazolidinone derivatives, focusing on molecular features, physicochemical properties, and functional distinctions.
Key Observations:
Structural Diversity: this compound is distinguished by its saturated imidazolidinone ring, contrasting with the unsaturated imidazole rings in most analogs. Compounds like (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole and [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride feature aryl or benzyl substituents, enhancing hydrophobicity and log Pow values compared to the target compound .
Solubility and Polarity: The target compound’s hydrochloride salt form and polar substituents (-NH₂, -OCH₃) suggest moderate water solubility, though less than L-histidine monohydrochloride monohydrate, which benefits from zwitterionic properties . (±)-1-(β-allyloxy-2,4-dichlorophenylethyl)imidazole exhibits pH-dependent solubility, with higher solubility at acidic pH (951 mg/L at pH 5 vs. 177 mg/L at pH 9) due to protonation of the imidazole nitrogen .
Stability and Reactivity: [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride is noted for stability under standard conditions but reacts with strong oxidizers . Similar behavior is expected for the target compound. 2-(4-Imidazolyl)ethylamine dihydrochloride has a high melting point (249–252°C), likely due to ionic interactions in the dihydrochloride form .
Biological Activity
1-Amino-3-methoxyimidazolidin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique structure that contributes to its biological activity. The imidazolidinone ring system is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClN₃O₂ |
| Molecular Weight | 177.59 g/mol |
| Solubility | Soluble in water |
| Melting Point | 200-205 °C |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Research indicated that the compound displayed significant antimicrobial properties against various bacterial strains, highlighting its potential as an antibiotic agent .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting it may be a candidate for cancer therapy .
Table 2: Summary of Biological Activities
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